

Application of Factice in the Manufacturing of Rubber Erasers: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Factice	
Cat. No.:	B1173319	Get Quote

Introduction

Factice, a vulcanized vegetable or fish oil, is a critical component in the manufacturing of modern rubber erasers.[1] Historically used as a rubber substitute, it now serves as a functional additive and processing aid that significantly influences the final properties of the eraser.[2][3] This document provides detailed application notes and protocols for the utilization of **factice** in rubber eraser formulations, intended for researchers and scientists in materials development.

Factice is produced by cross-linking the fatty-acid chains of unsaturated oils with sulfur (resulting in brown **factice**) or sulfur chloride (resulting in white **factice**).[1] White **factice**, a spongy white powder, is predominantly used in eraser production.[4][5][6] The incorporation of **factice** into the rubber matrix imparts the necessary abrasiveness for effective erasing.[2] As the eraser is rubbed against a surface, the **factice** causes the eraser to crumble, continuously exposing a fresh surface to lift pencil marks.[7] Beyond its primary erasing function, **factice** also acts as a plasticizer and processing aid, improving the dimensional stability and surface quality of the final product.[3][8][9]

Quantitative Data: Eraser Formulations

The quantity of **factice** in an eraser formulation is a critical parameter that dictates its erasing efficiency and physical properties. While a higher **factice** content generally improves the erasing effect, an excessive amount can lead to brittleness and processing difficulties.[4]



Rubber erasers can contain as much as four times more **factice** than rubber.[1][6] The following tables summarize typical and specific formulations for rubber erasers containing **factice**.

Table 1: General Formulation Ranges for Rubber Erasers

Component	Content (Parts by Weight)	Function
Thermoplastic Elastomer	40 - 100	Base polymer, provides structure
Factice	50 - 800	Erasing agent, processing aid
Filler (e.g., Calcium Carbonate)	0 - 500	Reinforcer, bulking agent
Pigment	As required	Coloring

Source: Data compiled from US Patent 4,374,225A.[4]

Table 2: Specific Thermoplastic Eraser Composition

Component	Content (Weight %)
Styrene-ethylene/butylene-styrene (SEBS) block copolymer	22 - 41%
Ethylene/propylene copolymer	5 - 15%
Calcium Carbonate	30 - 50%
Factice	10 - 25%
Pumice	0.1 - 7%
Titanium Dioxide (optional)	up to 1%

Source: Data compiled from WO Patent 2003011968A1.[8]

Experimental Protocols



1. Protocol for Preparation of a Factice-Based Eraser Compound

This protocol outlines the steps for preparing a rubber eraser compound using a two-roll mill, a common piece of equipment in rubber processing.

Materials and Equipment:

- Two-roll mill
- Synthetic rubber (e.g., Styrene-Butadiene Rubber SBR)
- White factice
- Fillers (e.g., Kaolin clay, Calcium Carbonate)
- Activators (e.g., Zinc Oxide, Stearic Acid)
- Vulcanizing agent (e.g., Sulfur)
- Accelerators
- · Pigments (as desired)
- Processing oils (e.g., vegetable oil)

Procedure:

- Mastication: Pass the synthetic rubber through the heated rollers of the mill repeatedly to soften it.
- Incorporation of Additives:
 - Once the rubber is sufficiently masticated, add the activators (zinc oxide and stearic acid), fillers, and any pigments.
 - Allow these components to mix thoroughly into the rubber.
- · Addition of Factice and Oils:



- Introduce the vulcanized vegetable oil (factice) into the mixture.
- Add any additional processing oils to improve plasticity.[7]
- Addition of Curing Agents:
 - Add the sulfur (curing agent) and accelerators to the compound.[7] It is crucial to add these last to prevent premature vulcanization (scorching) on the hot mill.
- Homogenization: Continue to mix the compound on the mill for 5-10 minutes, or until a homogenous blend with the consistency of heavy dough is achieved.
- Sheeting Out: Once mixing is complete, cut the compound from the mill in sheets of a desired thickness.
- 2. Protocol for Eraser Production via Extrusion

This protocol describes the shaping of the eraser compound into its final form using an extruder.

Materials and Equipment:

- Homogenized eraser compound
- Screw extruder with a die of the desired eraser profile
- Cooling system (e.g., water bath or conveyor belt with air cooling)
- Cutter

Procedure:

- Extruder Setup:
 - Set the extrusion temperature to 150°C ± 20°C.
 - Set the resin pressure to 300 ± 50 kg/cm².[4]
- Extrusion:

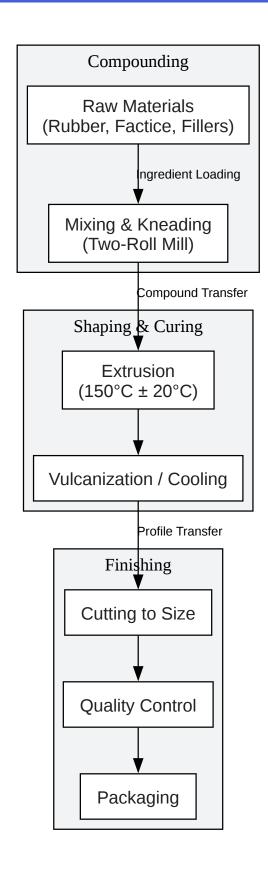


- Feed the prepared eraser compound into the hopper of the screw extruder.
- The compound is heated, mixed, and forced through the die, emerging as a continuous strip with the desired cross-sectional shape.
- · Cooling:
 - Pass the extruded strip through a cooling system to solidify the material and stabilize its shape.
- · Cutting:
 - Cut the cooled strip to the desired length for individual erasers.

Visualizations

Diagram 1: Manufacturing Workflow for Factice-Based Erasers



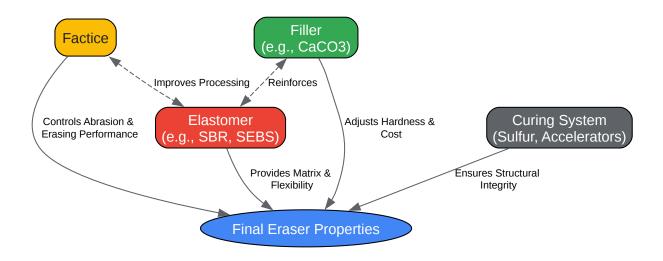


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A schematic of the eraser manufacturing process.



Diagram 2: Component Relationships in an Eraser Formulation



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